molecular formula C15H19NO3 B5802953 Ethyl 5-ethoxy-1,2-dimethylindole-3-carboxylate

Ethyl 5-ethoxy-1,2-dimethylindole-3-carboxylate

Cat. No.: B5802953
M. Wt: 261.32 g/mol
InChI Key: VEQOFZIIZFBEDC-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-1,2-dimethylindole-3-carboxylate is a synthetic indole derivative Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals

Preparation Methods

The synthesis of Ethyl 5-ethoxy-1,2-dimethylindole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The specific synthetic route for this compound would involve the appropriate substitution patterns on the starting materials to introduce the ethoxy and methyl groups at the desired positions.

Chemical Reactions Analysis

Ethyl 5-ethoxy-1,2-dimethylindole-3-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

Ethyl 5-ethoxy-1,2-dimethylindole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-ethoxy-1,2-dimethylindole-3-carboxylate would depend on its specific application. In biological systems, indole derivatives often interact with various molecular targets, including enzymes and receptors, to exert their effects. The exact pathways and targets would require further research to elucidate .

Comparison with Similar Compounds

Ethyl 5-ethoxy-1,2-dimethylindole-3-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-ethoxy-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-5-18-11-7-8-13-12(9-11)14(10(3)16(13)4)15(17)19-6-2/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQOFZIIZFBEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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